Chain‑Length Dependent Lipophilicity: ΔXLogP3 = 0.3 vs. 3-(Pyridin-2-yl)propan-1-ol
Calculated lipophilicity (XLogP3) increases with chain length in the 2‑pyridyl‑alkanol series. 4-(Pyridin-2-yl)butan-1-ol has an XLogP3 of 0.9, while the one‑carbon‑shorter analog 3-(pyridin-2-yl)propan-1-ol has an XLogP3 of 0.6 [1][2]. This ΔXLogP3 of 0.3 corresponds to an approximately two‑fold difference in theoretical partition coefficient, which influences passive membrane permeability predictions in early‑stage drug discovery.
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 0.9 |
| Comparator Or Baseline | 3-(Pyridin-2-yl)propan-1-ol, XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = 0.3 (≈2‑fold theoretical partition difference) |
| Conditions | XLogP3 3.0 algorithm, PubChem 2025.04.14 release |
Why This Matters
When a project requires a defined lipophilicity window for blood‑brain barrier penetration or solubility, the C4‑butanol scaffold provides a quantifiably distinct starting point compared to shorter homologs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 23273466, 4-(Pyridin-2-yl)butan-1-ol. https://pubchem.ncbi.nlm.nih.gov/compound/4-_Pyridin-2-yl_butan-1-ol (accessed 2026-04-24). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 72922, 2-Pyridinepropanol (3-(pyridin-2-yl)propan-1-ol). https://pubchem.ncbi.nlm.nih.gov/compound/2-Pyridinepropanol (accessed 2026-04-24). View Source
